molecular formula C6H10N2O2 B13953986 2-Piperidinecarboxamide, 6-oxo-

2-Piperidinecarboxamide, 6-oxo-

Cat. No.: B13953986
M. Wt: 142.16 g/mol
InChI Key: YMYYDZATGKEEBG-UHFFFAOYSA-N
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Description

2-Piperidinecarboxamide, 6-oxo- is a chemical compound with the molecular formula C6H10N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, 6-oxo- typically involves the amidation of piperidine-2-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. One common approach is the catalytic amidation using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid for reaction with an amine . Non-catalytic methods may involve direct treatment of the carboxylic acid with an amine under mild conditions .

Industrial Production Methods

Industrial production of 2-Piperidinecarboxamide, 6-oxo- may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxamide, 6-oxo- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-Piperidinecarboxamide, 6-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, 6-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Piperidinecarboxamide, 6-oxo- include:

Uniqueness

2-Piperidinecarboxamide, 6-oxo- is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

6-oxopiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-6(10)4-2-1-3-5(9)8-4/h4H,1-3H2,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYYDZATGKEEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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